2-Deoxy-alpha-L-erythro-pentopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

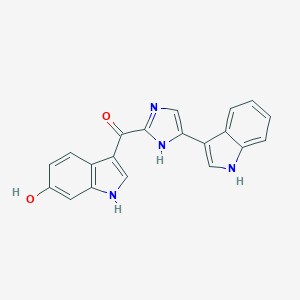

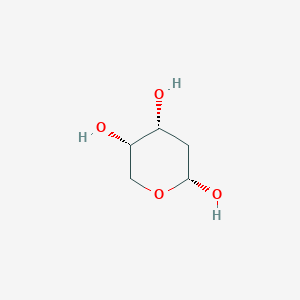

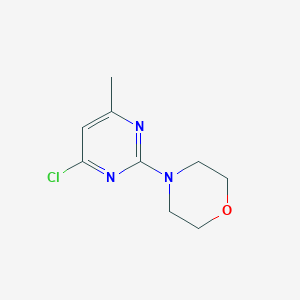

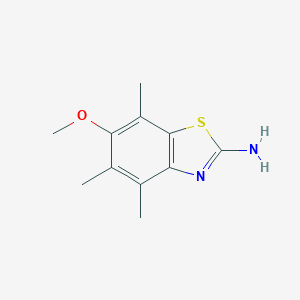

2-Deoxy-alpha-L-erythro-pentopyranose is a chemical compound with the molecular formula C5H10O4 . It is also known by other names such as α-D-erythro-Pentopyranose, 2-deoxy- .

Molecular Structure Analysis

The molecular structure of 2-Deoxy-alpha-L-erythro-pentopyranose consists of a six-membered ring with 3 hydroxyl groups . The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 3 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

2-Deoxy-alpha-L-erythro-pentopyranose has a molecular weight of 134.13 and a density of approximately 1.0590 . It has a melting point of 89-90°C (lit.) and a boiling point of approximately 167.23°C . It is soluble in water and slightly soluble in DMSO and methanol . It appears as a white to slightly yellow powder .Scientific Research Applications

Radiation-Induced Free-Radical Chain Reaction

The crystal structure of 2-Deoxy-alpha-L-erythro-pentopyranose has been studied in relation to radiation-induced free-radical chain reactions . In these studies, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-D-erythro-pentonic acid . The crystal structure clearly indicates the direction by which the chain reaction proceeds through the crystal .

Preparation of Pyridine-Stretched 2’-Deoxyhypoxanthosine Phosphoramidite

2-Deoxy-alpha-L-erythro-pentopyranose is used in the preparation of pyridine-stretched 2’-deoxyhypoxanthosine phosphoramidite . This compound was prepared in eight steps from Hoffer’s sugar (2′-deoxy-3,5-di-O-(p-toluoyl)- -D-erythro-pentofuranosyl chloride) .

Removal of Erythromycin from Water

The compound has been used in the development of biodegradable polymers for the removal of erythromycin from water . The cross-linking of dextrin with divinyl sulfone in the presence of 1 mmol or 5 mmol of ibuprofen yields the insoluble polymers pDx1 and pDx5 with improved affinity for ibuprofen and high selectivity towards erythromycin .

Antibacterial Activity

The compound has been used in the study of antibacterial activity. Research has shown that it possesses independent antibacterial activity against various pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Enterococcus faecalis.

Cell Culture Applications

2-Deoxy-alpha-L-erythro-pentopyranose is widely used in cell culture applications . It has been shown to have motor effects in the gastrointestinal system and can be used for laboratory research on migrating motor complex activity .

Inhibitor of Protein Synthesis

As a macrolide antibiotic, 2-Deoxy-alpha-L-erythro-pentopyranose works by binding the 50S ribosomal subunit and inhibiting polypeptide formation . This makes it a valuable tool in the study of protein synthesis and its regulation .

Safety and Hazards

Mechanism of Action

Mode of Action

It has been observed that in a crystalline state, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-d-enrythro-pentonic acid . In this chain propagating step, an H atom is transferred over a distance of ≤ 3.3 Å as taken from interatomic distances in the unperturbed crystal .

properties

IUPAC Name |

(2R,4R,5S)-oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-MROZADKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@H]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426151 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-L-erythro-pentopyranose | |

CAS RN |

113890-34-9 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)

![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)

![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)

![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)